(S)-2-Fluoro-1-phenylethanamine hydrochloride
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Overview
Description
(S)-2-Fluoro-1-phenylethanamine hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the ethylamine chain and a phenyl group attached to the first carbon. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoro-1-phenylethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Fluoro-1-phenylethanol.
Conversion to Amine: The hydroxyl group of (S)-2-Fluoro-1-phenylethanol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with an amine source.
Formation of Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethanamine derivatives.
Scientific Research Applications
(S)-2-Fluoro-1-phenylethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Fluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-2-Fluoro-1-phenylethanamine hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-Fluoro-1-phenylethanol: The alcohol precursor used in the synthesis.
2-Fluoro-1-phenylethylamine: The free base form without the hydrochloride salt.
Uniqueness: (S)-2-Fluoro-1-phenylethanamine hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
(1S)-2-fluoro-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLEABQOBEBQU-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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